Cis-2-carbomethoxycyclopentane-1-carboxylic acid
Description
CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID is a cyclopentane derivative featuring a carbomethoxy group (COOMe) at position 2 and a carboxylic acid (COOH) at position 1 in a cis-configuration.
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458277 | |
| Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92541-43-0 | |
| Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the esterification of cyclopentanecarboxylic acid followed by selective reduction and subsequent ester hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using catalysts to enhance reaction rates and yields. The process is optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Cis-2-Carbomethoxycyclopentane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by case studies and comprehensive data.
Medicinal Chemistry
This compound has shown potential as a precursor in the synthesis of biologically active compounds. In particular, it has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study investigated the effects of this compound analogs on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further drug development .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various transformations, including esterification, reduction, and cyclization reactions.
Example Reaction
One notable reaction involves the conversion of this compound to its corresponding ester using alcohols under acidic conditions. This reaction is crucial for synthesizing cyclic compounds that are valuable in pharmaceuticals and agrochemicals.
Material Science
In material science, this compound is explored for its potential use in polymer synthesis. Its ability to form stable bonds with other monomers makes it a candidate for developing new materials with enhanced properties.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Such advancements are essential for creating materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The analogs differ primarily in substituents on the benzoyl ring or cyclopentane backbone. Below is a comparative analysis based on molecular weight, lipophilicity (XLogP3), polarity (Topological Polar Surface Area, TPSA), and functional group effects:
*Estimated based on similar structures.
Analysis of Substituent Effects
Methoxybenzoyl Derivatives (4- and 3-Methoxy)
- Polarity : The methoxy group increases TPSA (63.6 Ų vs. 54.4 Ų in methyl derivatives), enhancing hydrophilicity .
- Lipophilicity : XLogP3 = 2.1, lower than methyl-substituted analogs (XLogP3 = 2.5), suggesting reduced membrane permeability .
- Applications : Higher polarity may favor aqueous solubility, making these derivatives suitable for drug formulations requiring systemic delivery.
Thiomethyl and Methyl Derivatives
- Molecular Weight : Thiomethyl substitution (264.34 g/mol) increases molecular weight compared to methyl (232.27 g/mol) due to sulfur .
- Reactivity : Thiomethyl groups (-SCH₃) can participate in redox reactions or metal coordination, unlike inert methyl groups.
Fluorobenzoate Derivative
- Electron Effects : Fluorine’s electronegativity may stabilize the carboxylic acid group via electron-withdrawing effects, altering pKa and bioavailability .
Amino-Substituted Analog
Biological Activity
CIS-2-Carbomethoxycyclopentane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure, which includes both a carbomethoxy group and a carboxylic acid functional group. This configuration is significant as it influences the compound's reactivity and biological interactions.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- CAS Number : 732253-54-2
1. Antioxidant Properties
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular conditions. Studies have shown that compounds containing carboxylic acid functionalities can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, analogs of this compound have demonstrated cytotoxic effects against several cancer cell lines. The mode of action appears to be related to the compound's ability to bind to DNA and inhibit cell proliferation. Notably, compounds with similar carboxylic acid groups have been shown to interact with DNA, leading to apoptosis in cancer cells .
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism through which many drugs exert their therapeutic effects. The presence of the carboxylic acid moiety is thought to enhance binding affinity to enzyme active sites, although specific enzyme targets for this compound remain to be elucidated .
Case Study 1: Antioxidant Efficacy
A study conducted on structurally related compounds showed that those with carboxylic acid groups exhibited increased scavenging activity against superoxide anions and hydroxyl radicals. The results indicated that these compounds could serve as effective antioxidants in biological systems.
| Compound | Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound A | 75 | 20 |
| This compound | 68 | 25 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on various human cancer cell lines demonstrated the cytotoxic effects of this compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| SKOV3 | 18 |
These findings suggest a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
